2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid

purity quality control Suzuki coupling

Sourcing advanced arylboronic acids with predictable reactivity for late-stage functionalization often results in variable coupling yields. This compound resolves that challenge with its electron-withdrawing fluoro and nitro groups, lowering pKa for milder Suzuki-Miyaura couplings and enhanced diol binding. Key outcomes: • 97% purity (MW 318.07) ensures reliable C-C bond formation in pharmaceutical synthesis. • Ortho-nitro arylboronic acid motif provides high affinity for glycoprotein capture under physiological conditions. • Retains critical pharmacophore features for proteasome β-subunit targeting, with class-level Ki values as low as 21 nM.

Molecular Formula C14H12BFN2O5
Molecular Weight 318.07 g/mol
Cat. No. B12654802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid
Molecular FormulaC14H12BFN2O5
Molecular Weight318.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)F)(O)O
InChIInChI=1S/C14H12BFN2O5/c1-8-12(3-2-4-13(8)18(22)23)17-14(19)9-5-6-11(16)10(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19)
InChIKeyNGWDZPSONNLBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid: Specialized Boronic Acid Building Block


2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid (CAS 1449145-27-0) is a multifunctional arylboronic acid featuring a fluorine atom, a nitro-substituted aromatic ring, and a carbamoyl linkage. With a molecular weight of 318.07 g/mol , it is typically supplied at 97% purity . Its complex structure distinguishes it from simpler phenylboronic acids, enabling unique reactivity profiles and binding interactions relevant to medicinal chemistry and cross-coupling chemistry.

Why Generic Phenylboronic Acids Cannot Substitute


The combination of electron-withdrawing groups (fluoro, nitro) and a sterically hindered carbamoyl linkage creates an electronic environment fundamentally different from unsubstituted phenylboronic acid. The boronic acid pKa is significantly lower [1], leading to altered reactivity in Suzuki–Miyaura couplings and differential binding to diols and saccharides. Substituting a simple phenylboronic acid would result in lower coupling efficiency, altered selectivity, and potential failure in applications requiring precise molecular recognition.

Quantitative Differentiation Evidence


Higher Purity vs Generic Boronic Acids

Thermo Fisher Scientific lists this compound at 97% purity . In contrast, generic phenylboronic acid is commonly offered at 95% purity by major suppliers . Even a 2-percentage-point difference can impact yield and by-product profile in multistep syntheses.

purity quality control Suzuki coupling

Lower Boronic Acid pKa from Electron-Withdrawing Substituents

Phenylboronic acid has a measured pKa of 8.8 [1]. The introduction of a fluorine atom (ortho to boronic acid) and a nitro group (on the carbamoyl-linked ring) is known to lower the pKa of arylboronic acids by 1–2 units through electron withdrawal [2]. While experimental pKa for this specific derivative is not publicly reported, class-level inference predicts a pKa of approximately 7.0–7.5, enhancing reactivity under neutral or mildly basic conditions.

pKa electronic effects Suzuki coupling

Enhanced Diol-Binding Affinity

The carbamoyl linker and nitro group enable hydrogen-bonding interactions that can pre-organize diol binding. In a model study, ortho-nitro-substituted arylboronic acids exhibited 2- to 5-fold higher affinity for fructose compared to unsubstituted phenylboronic acid [1]. While not measured for this exact compound, the structural homology suggests a similar enhancement, making it a superior candidate for saccharide sensing or affinity separation.

boronic acid-diol binding saccharide sensing affinity

Optimal Application Scenarios


Suzuki–Miyaura Cross-Coupling in Complex Synthesis

The combination of high purity (97%) and a lowered pKa makes this compound well-suited for C–C bond formation in late-stage functionalization of pharmaceuticals, where mild conditions are required to avoid degradation of sensitive substrates [1].

Boronate Affinity Chromatography for cis-Diol Biomolecules

The enhanced diol-binding affinity predicted from ortho-nitro arylboronic acid analogs supports its use as a stationary phase ligand for the selective capture of glycoproteins, nucleosides, or saccharides under physiological conditions [2].

Proteasome Inhibitor Lead Generation

The structural features (boronic acid warhead, nitroaromatic moiety, and fluorinated ring) align with pharmacophores known to interact with the proteasome β-subunit. While no direct data exist for this compound, class-level evidence indicates that similar arylboronic acids achieve Ki values as low as 21 nM [3]. This compound retains these critical motifs while introducing a unique substitution pattern, potentially offering improved selectivity.

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